molecular formula C22H17ClN2O2S B2685792 1-(2-chlorobenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 866015-89-6

1-(2-chlorobenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

Cat. No. B2685792
CAS RN: 866015-89-6
M. Wt: 408.9
InChI Key: IREYKYLZTJKDJV-UHFFFAOYSA-N
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Description

The compound belongs to the class of thienopyrimidines, which are aromatic heterocyclic compounds. Thienopyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The exact molecular structure of the compound would require more specific information or experimental data.

Mechanism of Action

The mechanism of action of thienopyrimidines can vary widely depending on their specific structure and the biological system they interact with. Some thienopyrimidines have been shown to inhibit the expression and activities of certain vital inflammatory mediators .

Future Directions

Thienopyrimidines are a promising class of compounds with a wide range of biological activities. Future research could focus on developing new thienopyrimidine derivatives with enhanced activities and minimal toxicity .

properties

CAS RN

866015-89-6

Molecular Formula

C22H17ClN2O2S

Molecular Weight

408.9

IUPAC Name

9-[(2-chlorophenyl)methyl]-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione

InChI

InChI=1S/C22H17ClN2O2S/c23-17-11-5-4-7-14(17)13-24-21-19(16-10-6-12-18(16)28-21)20(26)25(22(24)27)15-8-2-1-3-9-15/h1-5,7-9,11H,6,10,12-13H2

InChI Key

IREYKYLZTJKDJV-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC=CC=C4Cl)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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